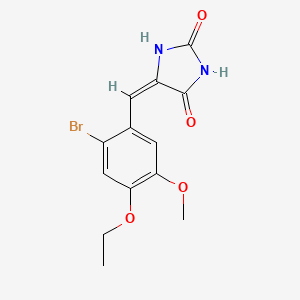
1-acetyl-4,4-diphenyl-2-propyl-1,4-dihydro-2H-3,1-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-4,4-diphenyl-2-propyl-1,4-dihydro-2H-3,1-benzoxazine is a benzoxazine derivative, a class of heterocyclic compounds known for their versatile chemical properties and potential applications in various fields of chemistry and materials science. Benzoxazines are of interest due to their thermal and chemical stability, making them suitable for high-performance applications.
Synthesis Analysis
The synthesis of benzoxazine derivatives, including compounds similar to this compound, often involves the intramolecular cyclization of appropriate precursors. For instance, the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-acetates and related compounds can be achieved through the intramolecular Michael addition of 4-(2-hydroxyanilino)-2-butenoates, yielding good yields of the desired products (Masuoka et al., 1986). Another approach involves the cyclization of 2-(benzylideneamino)benzoic acids in acetic anhydride under reflux conditions to produce N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones in high purity and yields (Nikpour et al., 2007).
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives, including this compound, is characterized by the presence of a 3,1-benzoxazine ring. Studies have used isotopic labeling to elucidate the formation mechanisms of these compounds, providing insights into their molecular structures (Gromachevskaya et al., 1988).
Chemical Reactions and Properties
Benzoxazine derivatives undergo a variety of chemical reactions, including ring-opening polymerization and isomerization, which significantly influence their properties and applications. For instance, the allyl-containing bifunctional benzoxazine can undergo oxazine ring-opening polymerization and radical olefin polymerization, yielding polybenzoxazines with distinct thermal properties (Liu et al., 2014).
科学的研究の応用
Reaction Mechanisms and Synthesis
Studies have demonstrated the reactivity of 1,4-benzoxazine derivatives in creating novel compounds. For example, the reaction of diketene with N-benzylidenealkylamines led to the synthesis of 1,3-oxazine derivatives, showcasing the chemical versatility of the benzoxazine framework in producing new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Sato et al., 1983).
Neuroprotective Agents
The development of 2-alkylamino-substituted-1,4-benzoxazine derivatives as potential neuroprotective agents highlights the importance of these compounds in therapeutic applications. The structure-activity relationship studies identified specific derivatives with potent neuroprotective activity, suggesting their potential use in preventing or treating neurological disorders (Blattes et al., 2005).
Antioxidant and Antitumor Activities
Benzoxazine derivatives have been evaluated for their antioxidant and antitumor properties. Some compounds exhibited significant activity, indicating their potential as leads for the development of new therapeutic agents targeting oxidative stress-related diseases and cancer (Abd El-Moneim et al., 2011).
High-Performance Thermosets
The synthesis of aromatic diamine-based benzoxazines and their polymerization into high-performance thermosets demonstrate the utility of these compounds in advanced material applications. These thermosets exhibit excellent thermal stability and mechanical properties, making them suitable for use in aerospace, automotive, and electronic industries (Lin et al., 2008).
Green Chemistry Approaches
Efforts to make benzoxazine chemistry greener have led to the synthesis of benzoxazine monomers from renewable feedstocks using safer solvents. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing and promote sustainability in the chemical industry (Salum et al., 2018).
特性
IUPAC Name |
1-(4,4-diphenyl-2-propyl-2H-3,1-benzoxazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-12-24-26(19(2)27)23-18-11-10-17-22(23)25(28-24,20-13-6-4-7-14-20)21-15-8-5-9-16-21/h4-11,13-18,24H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSNHIATBOJRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1N(C2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)
![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)
![ethyl {[5-bromo-3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetate](/img/structure/B5510280.png)
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)


![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)
![2-methyl-4-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)phenyl]-2-butanol](/img/structure/B5510343.png)
